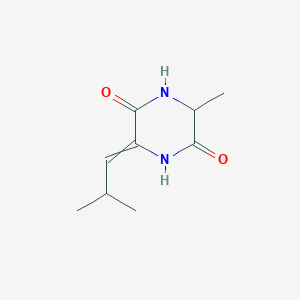
1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)- is a compound that features a unique combination of a benzenediol and an indole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the indole ring, which is a common structural motif in many natural products and pharmaceuticals, adds to its importance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)- typically involves the coupling of a benzenediol derivative with a brominated indole. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole ring . The bromination of the indole can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by bromination. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)- undergoes various chemical reactions, including:
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)- involves its interaction with various molecular targets and pathways. The indole moiety can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact mechanism depends on the specific biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenediol, 2-(5-fluoro-1H-indol-3-yl)-: Similar structure but with a fluorine atom instead of bromine.
1,4-Benzenediol, 2-(5-chloro-1H-indol-3-yl)-: Contains a chlorine atom instead of bromine.
1,4-Benzenediol, 2-(5-iodo-1H-indol-3-yl)-: Features an iodine atom in place of bromine.
Uniqueness
1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than other halogens, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
647862-32-6 |
|---|---|
Molekularformel |
C14H10BrNO2 |
Molekulargewicht |
304.14 g/mol |
IUPAC-Name |
2-(5-bromo-1H-indol-3-yl)benzene-1,4-diol |
InChI |
InChI=1S/C14H10BrNO2/c15-8-1-3-13-10(5-8)12(7-16-13)11-6-9(17)2-4-14(11)18/h1-7,16-18H |
InChI-Schlüssel |
WOISPQZNJZDCKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)C2=CNC3=C2C=C(C=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


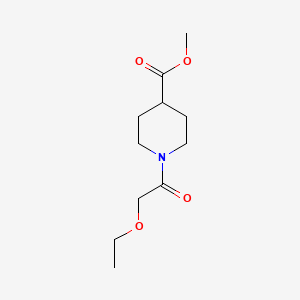
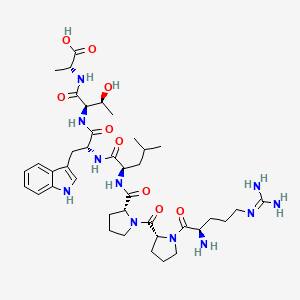
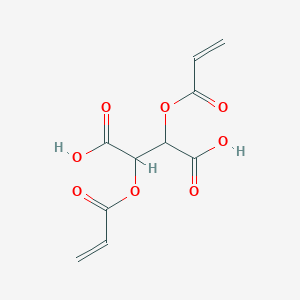
![Methyl 2-{[(1,3-benzothiazol-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B12585658.png)
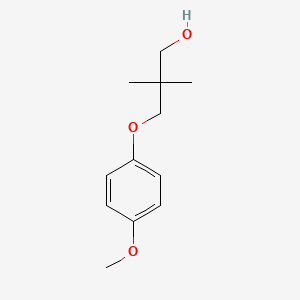
![Azireno[2,3-c]imidazo[4,5,1-ij]quinoline](/img/structure/B12585667.png)
![2-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12585669.png)
![2,2'-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine)](/img/structure/B12585674.png)
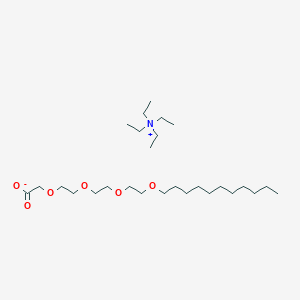

![5-[(pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12585694.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzene-1-sulfonamide](/img/structure/B12585703.png)
